molecular formula C7H15NO B102694 3-(Dimethylamino)-2,2-dimethylpropanal CAS No. 15451-14-6

3-(Dimethylamino)-2,2-dimethylpropanal

Cat. No.: B102694
CAS No.: 15451-14-6
M. Wt: 129.2 g/mol
InChI Key: NYUOVICEZDPRBR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropanal is an organic compound characterized by the presence of a dimethylamino group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal typically involves the reaction of dimethylamine with a suitable aldehyde or ketone precursor. One common method is the reaction of dimethylamine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups via substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Dimethylamino)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2,2-dimethylpropanal exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: Similar in structure but with an additional amine group.

    Dimethylaminobenzaldehyde: Contains a benzene ring instead of a propanal backbone.

    Dimethylaminopropanol: Similar but with an alcohol group instead of an aldehyde.

Uniqueness

3-(Dimethylamino)-2,2-dimethylpropanal is unique due to its specific combination of a dimethylamino group and an aldehyde group on a propanal backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,6-9)5-8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUOVICEZDPRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065891
Record name Propanal, 3-(dimethylamino)-2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15451-14-6
Record name 3-Dimethylamino-2,2-dimethylpropionaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15451-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-(dimethylamino)propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 3-(dimethylamino)-2,2-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanal, 3-(dimethylamino)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-2,2-dimethylpropionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-DIMETHYL-3-(DIMETHYLAMINO)PROPIONALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reactivity of 3-(Dimethylamino)-2,2-dimethylpropanal with trialkylphosphites?

A1: While one study focuses on the formaldehyde adduct of this compound [], another investigates its reaction with trialkylphosphites in the presence of acetic anhydride []. This suggests that this compound can engage in reactions with phosphorus-containing compounds, potentially leading to the formation of various derivatives with modified properties. Further research is needed to fully characterize the products and elucidate the reaction mechanisms involved.

Q2: Are there alternative synthetic pathways for preparing derivatives of this compound?

A2: Yes, one study describes the preparation of a formaldehyde adduct of this compound []. This indicates that alternative synthetic routes, beyond reactions with trialkylphosphites, can be employed to generate diverse derivatives of this compound. Exploring various synthetic strategies is crucial for accessing a wider range of derivatives with potentially distinct chemical properties and applications.

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